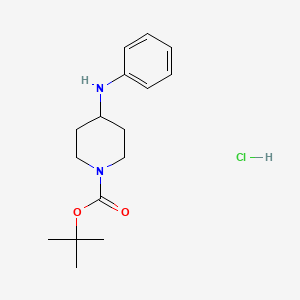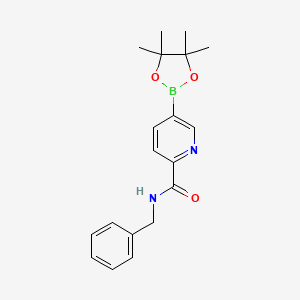
2-Chloro-3-methoxy-5-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-methoxy-5-methylpyridine is a halogenated heterocyclic compound with the molecular formula C7H8ClNO and a molecular weight of 157.60 g/mol . This compound is characterized by the presence of a chlorine atom, a methoxy group, and a methyl group attached to a pyridine ring. It is used in various industrial and scientific research applications due to its unique chemical properties.
Mecanismo De Acción
Target of Action
It’s known that this compound is used as an intermediate in the synthesis of various organic compounds , which suggests that its targets could vary depending on the specific reactions it’s involved in.
Mode of Action
It’s known to be used in suzuki–miyaura coupling reactions , a type of cross-coupling reaction. In these reactions, the compound would interact with a palladium catalyst and an organoboron compound to form a new carbon-carbon bond .
Biochemical Pathways
As a component in suzuki–miyaura coupling reactions , it contributes to the formation of new carbon-carbon bonds, which can lead to the synthesis of various organic compounds.
Pharmacokinetics
As an intermediate in chemical synthesis , its bioavailability would likely depend on the specific context of its use.
Result of Action
As an intermediate in chemical synthesis , its primary effect would be the formation of new organic compounds through Suzuki–Miyaura coupling reactions .
Métodos De Preparación
The synthesis of 2-Chloro-3-methoxy-5-methylpyridine can be achieved through several methods. One common synthetic route involves the reaction of 3-methylpyridine-1-oxide with trimethylamine and phosgene at temperatures between -30°C and +50°C. The intermediate formed in this process is then reacted with phosgene at temperatures between 50°C and 150°C. Industrial production methods often involve the chlorination of methylpyridine derivatives under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
2-Chloro-3-methoxy-5-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Common reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions vary based on the specific conditions and reagents employed.
Aplicaciones Científicas De Investigación
2-Chloro-3-methoxy-5-methylpyridine is utilized in various scientific research applications:
Chemical Synthesis: It serves as a key intermediate in the synthesis of various chemical compounds.
Pesticide Manufacturing: The compound is used as an intermediate in the production of pesticides that protect crops from pests.
Pharmaceutical Industry: It is employed in the synthesis of pharmaceutical and veterinary products, some of which have been granted market approval.
Agrochemical Industry: Derivatives of this compound, such as trifluoromethylpyridine, are widely used in the agrochemical industry.
Comparación Con Compuestos Similares
2-Chloro-3-methoxy-5-methylpyridine can be compared with other similar compounds, such as:
- 2-Chloro-3-iodo-5-methylpyridine
- 4-Chloro-3-methoxy-2-methylpyridine
- 3-Allyl-2-chloro-5-methylpyridine
- 2-Chloro-5-methylpyridin-3-ol
- 2-Methoxy-5-methylpyridine-3-boronic acid
These compounds share similar structural features but differ in their specific functional groups and reactivity. The presence of different substituents can significantly influence their chemical properties and applications.
Propiedades
IUPAC Name |
2-chloro-3-methoxy-5-methylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5-3-6(10-2)7(8)9-4-5/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYOWJROVIRPCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673577 |
Source


|
| Record name | 2-Chloro-3-methoxy-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203499-46-0 |
Source


|
| Record name | 2-Chloro-3-methoxy-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(4-BroMophenyl)sulfonyl]-ethanaMine HCl](/img/structure/B598969.png)




![Methyl pyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B598975.png)
![(3aS,4S,5S,6aR)-5-((tert-Butyldimethylsilyl)oxy)-4-((3S,E)-3-((tert-butyldimethylsilyl)oxy)-5-methylnon-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B598976.png)


